molecular formula C21H16N2O9S2 B1681021 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid CAS No. 6266-54-2

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

Cat. No. B1681021
CAS RN: 6266-54-2
M. Wt: 504.5 g/mol
InChI Key: XUMPVMRAPYSHRQ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid is a complex organic compound . It is often used in various chemical and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including hydroxy, carbamoyl, amino, and sulfonic acid groups . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that can be determined using various analytical techniques . These include its density, melting point, boiling point, and more .

Safety And Hazards

While the specific safety and hazards of this compound are not detailed in the search results, similar compounds are known to have certain hazards. For example, they can be corrosive and toxic if ingested .

properties

IUPAC Name

4-hydroxy-6-[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPVMRAPYSHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284429
Record name NSC-37204
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid

CAS RN

6266-54-2
Record name NSC-37204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-37204
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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